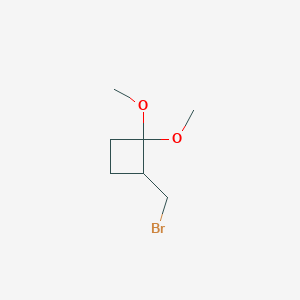

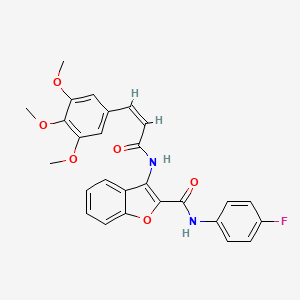

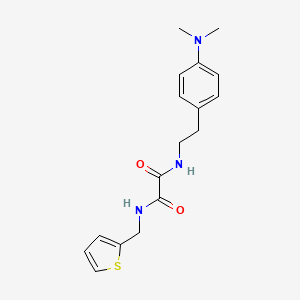

![molecular formula C17H14ClN3O B2399956 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one CAS No. 1448035-47-9](/img/structure/B2399956.png)

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ has been found to possess a range of interesting properties, including its ability to modulate various biological pathways and its potential for use in the development of new drugs.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has been conducted on derivatives of quinazolinone compounds, which show significant biological activity, including antimicrobial effects. For instance, studies on microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives demonstrate their potential in antimicrobial applications. These compounds have been evaluated for their antimicrobial activity, showcasing the broad scope of quinazolinone derivatives in combating microbial infections (Raval, Desai, & Desai, 2012).

Synthesis Techniques

The development of efficient synthesis techniques for quinazolinone derivatives is a significant area of research. For example, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline through 1,3‐dipolar cycloaddition reaction highlights the versatile methodologies for creating quinazolinone compounds, contributing to the exploration of their potential applications (Kim et al., 1990).

Chemoselective Synthesis

The tuning of chemo- and regioselectivities in multicomponent condensations involving quinazolinone derivatives provides insight into the selective synthesis of complex molecules. Such research advances the understanding of creating specific compounds for targeted scientific applications, including pharmaceuticals (Chebanov et al., 2008).

Antimycobacterial Activity

The synthesis and evaluation of benzopyrazolo[3,4-b]quinolindiones for their antimycobacterial activity represent another critical research domain. These studies offer promising avenues for developing new treatments against Mycobacterium spp strains, showcasing the therapeutic potential of quinazolinone derivatives (Quiroga et al., 2014).

Benzodiazepine Binding Activity

Investigations into the benzodiazepine binding activity of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrate the relevance of quinazolinone derivatives in neuropharmacology. Such research contributes to the development of potential therapeutic agents targeting the central nervous system (Francis et al., 1991).

Mecanismo De Acción

The mechanism of action for “9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one” is not available in the search results. It’s possible that this compound could have biological activity, as related compounds have shown potential as fluorescent sensors and biologically active compounds .

Propiedades

IUPAC Name |

9-chloro-6-phenyl-1,2,4,6-tetrahydropyrazino[2,1-b]quinazolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-12-6-7-13-14(8-12)20-15-9-19-16(22)10-21(15)17(13)11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOSSEDDSUWJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC3=C(C=CC(=C3)Cl)C(N2CC(=O)N1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

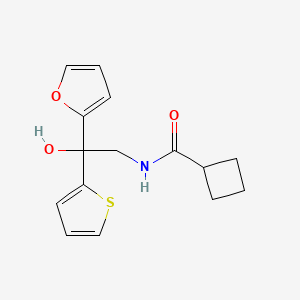

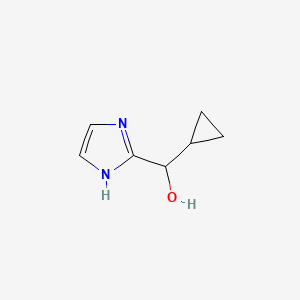

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)

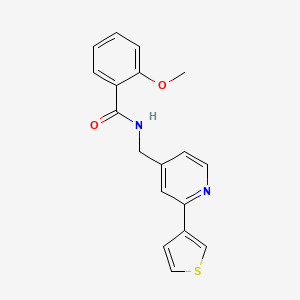

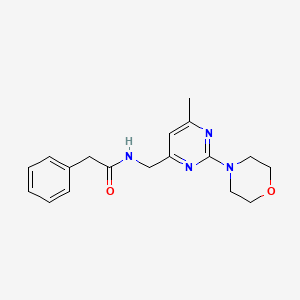

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

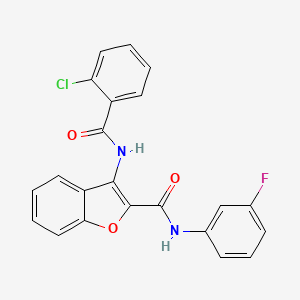

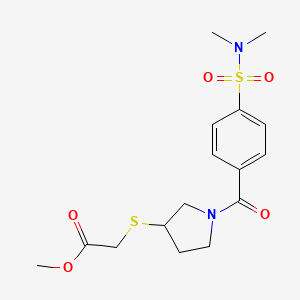

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)

![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)